4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide
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Overview
Description
4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzohydrazide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with phenyl groups and a benzohydrazide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide typically involves the reaction of this compound with substituted phenyl acetic acids in distilled N,N-dimethylformamide. The reaction is facilitated by a coupling agent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, and a catalytic reagent like N,N-diisopropylethylamine under cold conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.
Scientific Research Applications
4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of enzymes such as enoyl ACP reductase and dihydrofolate reductase, making it a candidate for developing antibacterial and antitubercular agents.
Biological Studies: It has been evaluated for its antibacterial and antitubercular properties, demonstrating significant activity against various bacterial strains.
Materials Science: The unique structure of the compound makes it a potential candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets. Molecular docking studies have shown that the compound binds to the active sites of enzymes such as dihydrofolate reductase and enoyl ACP reductase. This binding inhibits the activity of these enzymes, leading to antibacterial and antitubercular effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide: This compound has a similar structure but with methyl groups instead of phenyl groups on the pyrrole ring.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: Another similar compound with potential antibacterial and antifungal properties.
Uniqueness
4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzohydrazide is unique due to the presence of phenyl groups on the pyrrole ring, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s binding affinity to molecular targets and its overall biological activity.
Properties
Molecular Formula |
C23H19N3O |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(2,5-diphenylpyrrol-1-yl)benzohydrazide |
InChI |
InChI=1S/C23H19N3O/c24-25-23(27)19-11-13-20(14-12-19)26-21(17-7-3-1-4-8-17)15-16-22(26)18-9-5-2-6-10-18/h1-16H,24H2,(H,25,27) |
InChI Key |
GYPOQIVZCVBIOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)C(=O)NN)C4=CC=CC=C4 |
Origin of Product |
United States |
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